1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
Beschreibung
1-(2,6-Dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core modified with a thioether-linked ethanone moiety and a 2,6-dimethylmorpholino substituent. This structure combines key pharmacophoric elements:
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-13-5-6-18(14(2)7-13)26-20-17(8-24-26)21(23-12-22-20)29-11-19(27)25-9-15(3)28-16(4)10-25/h5-8,12,15-16H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXILNNLBCFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone , with CAS number 893931-37-8 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 411.5 g/mol
- Structure : Contains a morpholine ring and a pyrazolo[3,4-d]pyrimidine moiety, which are known for various biological activities.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases or enzymes involved in cellular signaling pathways. The presence of the morpholine and pyrazolo[3,4-d]pyrimidine groups suggests potential interactions with targets such as:
- AAK1 (Adaptor-associated kinase 1) : Involved in the regulation of cellular responses to viral infections.
- GAK (Cyclin G-associated kinase) : Plays a role in various cellular processes including cell cycle regulation and viral replication.
Antiviral Properties
Recent studies have highlighted the antiviral potential of similar compounds targeting dengue virus (DENV) and chikungunya virus (CHIKV). The compound may inhibit viral replication by modulating host cell kinases critical for viral entry and replication processes.
Anticancer Activity
The compound's structural components suggest it could exhibit cytotoxic effects against various cancer cell lines. Preliminary data from related compounds indicate:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in xenograft models.
Case Studies
- Antiviral Efficacy :
- Cytotoxicity Against Cancer Cells :
Data Tables
Vergleich Mit ähnlichen Verbindungen
Core Scaffold Modifications
The pyrazolo[3,4-d]pyrimidine core is shared with multiple analogs, but substituent variations critically influence properties:
Key Observations :
- The target’s 2,4-dimethylphenyl group at position 1 enhances lipophilicity compared to the 4-fluoro-2-hydroxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
- The thioether linkage in the target differs from the thiazolo[3,2-a]pyrimidinone in ’s compounds (e.g., 14,17–19), which introduces a fused ring system but may reduce synthetic accessibility .
Morpholino Substituent Variations
The 2,6-dimethylmorpholino group distinguishes the target from other morpholine-containing analogs:
Key Observations :
- The dimethyl groups on the morpholino ring likely improve blood-brain barrier penetration compared to unsubstituted morpholino groups (e.g., in ’s morpholinomethyl-thiophene derivative) .
- In , the absence of a thioether and presence of an amino-pyrazole moiety results in a lower molecular weight (238.29 g/mol vs. ~500–530 g/mol in other analogs), suggesting divergent pharmacokinetic profiles .
Pharmacological Implications
While specific bioactivity data for the target compound is absent in the evidence, structural analogs provide insights:
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known to target PI3K/AKT/mTOR pathways. The thioether may enhance selectivity over hydroxyl-containing analogs (e.g., ) .
- Solubility vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
